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Compound of Interest

Compound Name: HIV-1 inhibitor-64

Cat. No.: B12386995 Get Quote

Compound 7c, identified as a potent and selective inhibitor of Cytochrome P450 Family 4

Subfamily Z Member 1 (CYP4Z1), has been investigated for its potential in treating breast

cancer.

Acute Toxicity
An in vivo study was conducted to assess the acute toxicity of CYP4Z1-IN-1.

Parameter Result Reference

LD50 (Median Lethal Dose) > 2000 mg/kg [1]

Route of Administration Oral [1]

Test Animal Mice [1]

Duration 7 days [1]

Observed Effects
No evident toxicity or body

weight loss
[1]

Cytotoxicity
The cytotoxic effects of this Compound 7c were evaluated against breast cancer cell lines.
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Cell Line
IC50 (Median Inhibitory

Concentration)
Reference

MDA-MB-231 (Breast Cancer

Stem Cells)
483 nM [1]

MCF-7 (Breast Cancer)
Antiproliferative activity

observed
[1]

Experimental Protocols
MTT Assay for Cytotoxicity: The antiproliferative activity of Compound 7c (CYP4Z1-IN-1) was

determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Human breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates and

incubated for 24 hours. The cells were then treated with various concentrations of Compound

7c for 72 hours. Following treatment, MTT solution was added to each well and incubated for a

further 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and

the absorbance was measured at a specific wavelength to determine cell viability. The IC50

value was calculated as the concentration of the compound that caused a 50% reduction in cell

viability compared to the untreated control.[1]

Experimental Workflow
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Caption: Workflow for MTT Assay.

Benzofuran-Based Acetylcholinesterase Inhibitor for
Alzheimer's Disease
A novel benzofuran derivative, designated Compound 7c, has been synthesized and evaluated

as a potential therapeutic agent for Alzheimer's disease due to its potent acetylcholinesterase

(AChE) inhibitory activity.[2]
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In Vivo Toxicity Assessment
Acute and chronic toxicity studies in rats indicated a favorable safety profile for this compound.

Study Type Observations Reference

Acute & Chronic Toxicity
No signs of toxicity or adverse

events.
[2]

Blood Profile
No significant differences

observed.
[2]

Hepatic Enzymes
Insignificant differences in

levels.
[2]

Kidney Function (Urea,

Creatinine)

Insignificant differences in

levels.
[2]

Histopathology
No damage to liver, kidney,

heart, and brain tissues.
[2]

Experimental Protocols
Acute and Chronic Toxicity Studies in Rats: For the acute toxicity study, rats were administered

a single high dose of Compound 7c and observed for 14 days for any signs of toxicity or

mortality. For the chronic toxicity study, rats were administered a daily dose of Compound 7c

for an extended period (e.g., 28 or 90 days). Throughout the study, animals were monitored for

clinical signs, body weight changes, and food and water consumption. At the end of the study,

blood samples were collected for hematological and biochemical analysis. Following sacrifice,

major organs were subjected to histopathological examination to identify any treatment-related

changes.[2]

Magnolol Derivative with Antidepressant Potential
A derivative of magnolol, referred to as Compound 7c, has been investigated for its potential as

a melatonergic receptor agonist for the treatment of depression.

Acute Toxicity
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Parameter Result Reference

LD50 > 2000 mg/kg [3][4]

Route of Administration Oral (p.o.) [3][4]

Test Animal Mice [3][4]

Angular Phenoxazine Ether with Antimalarial
Activity
An angular phenoxazine ether, also designated Compound 7c, has been synthesized and

evaluated for its antimalarial properties.

Acute Toxicity and Preliminary Safety
Parameter Result Reference

LD50 ≥ 5000 mg/kg [2]

Hematological Analysis
Normal values for Hb, PCV,

WBC, and RBC.
[2]

Histopathology (Liver)

Significant restoration of the

liver intoxicated with malaria

parasite.

[2]

2-Oxindolin-3-ylidene-indole-3-carbohydrazide
Derivative as an Anticancer Agent
This particular Compound 7c has been identified as a potential anticancer agent for colorectal

cancer.

In Vitro Cytotoxicity
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Cell Line IC50 Selectivity Reference

HT-29 (Colon Cancer) 188 nM

High safety profile to

normal fibroblast

(HFF-1)

[5]

SW-620 (Colon

Cancer)
206 nM

High safety profile to

normal fibroblast

(HFF-1)

[5]

Experimental Protocols
MTT Assay for Cytotoxicity: The cytotoxic effect of this Compound 7c was assessed using the

MTT assay. Colorectal cancer cell lines (HT-29 and SW-620) and a normal human skin

fibroblast cell line (HFF-1) were treated with different concentrations of the compound. The

percentage of cell viability was determined, and the IC50 values were calculated.[5]

Signaling Pathway Visualization
EGFR/PI3K Dual Inhibition Pathway (Hypothetical for a
Pyrimidine-5-carbonitrile "Compound 7c")
A pyrimidine-5-carbonitrile derivative (Compound 7c) has been reported as a dual inhibitor of

EGFR and PI3K, which are key components in cancer cell signaling pathways.[6]
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Caption: EGFR/PI3K Signaling Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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